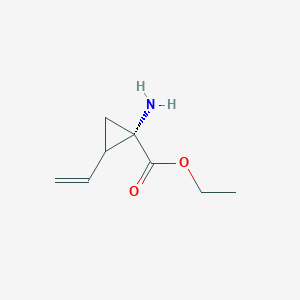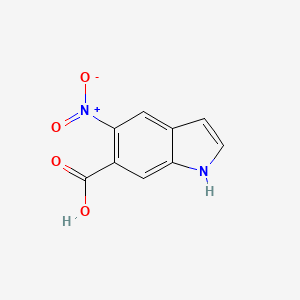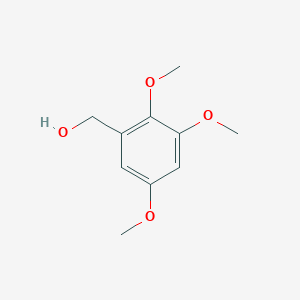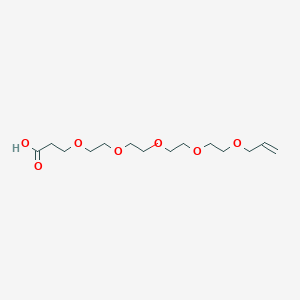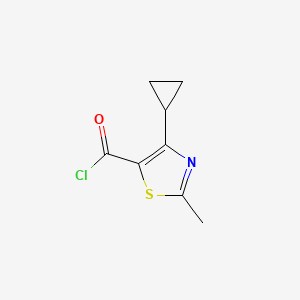
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the cyclopropyl and methyl groups on the thiazole ring enhances its chemical reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-cyclopropyl-1-propanone and thiourea. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as ethanol.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the thiazole derivative with oxalyl chloride or thionyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
科学的研究の応用
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophilic substrates.
類似化合物との比較
Similar Compounds
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Cyclopropyl-2-methylthiazole-5-methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride is unique due to the presence of the highly reactive carbonyl chloride group, which imparts distinct chemical reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of amides, esters, and thioesters.
特性
CAS番号 |
136204-60-9 |
|---|---|
分子式 |
C8H8ClNOS |
分子量 |
201.67 g/mol |
IUPAC名 |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3 |
InChIキー |
MQUYUQXGPTVJOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C(=O)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



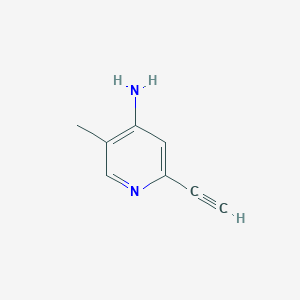
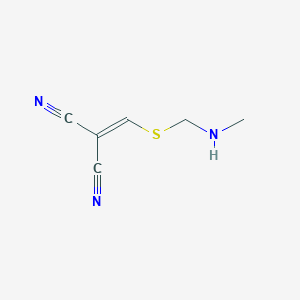


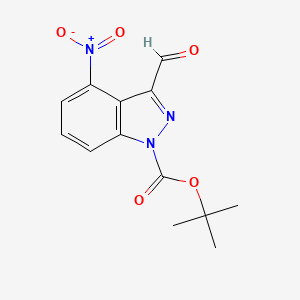

![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
